molecular formula C36H27N3O5S B393691 ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Katalognummer: B393691
Molekulargewicht: 613.7g/mol
InChI-Schlüssel: FZMPGKILGGPPJO-COEJQBHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, oxo, and phenoxy groups

Vorbereitungsmethoden

The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyridine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine core.

    Functionalization: The core structure is then functionalized with various groups such as amino, cyano, and phenoxy groups through a series of reactions including nucleophilic substitution, condensation, and oxidation.

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to convert certain functional groups such as cyano to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.

    Other Thiazolopyridine Derivatives: Various derivatives of thiazolopyridine with different substituents can be compared to highlight the unique properties of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C36H27N3O5S

Molekulargewicht

613.7g/mol

IUPAC-Name

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(3-phenoxyphenyl)-2-[(3-phenoxyphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C36H27N3O5S/c1-2-42-36(41)32-31(24-12-10-18-28(21-24)44-26-15-7-4-8-16-26)29(22-37)35-39(33(32)38)34(40)30(45-35)20-23-11-9-17-27(19-23)43-25-13-5-3-6-14-25/h3-21,31H,2,38H2,1H3/b30-20-

InChI-Schlüssel

FZMPGKILGGPPJO-COEJQBHMSA-N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)SC(=CC5=CC(=CC=C5)OC6=CC=CC=C6)C2=O)N

Isomerische SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)S/C(=C\C5=CC(=CC=C5)OC6=CC=CC=C6)/C2=O)N

Kanonische SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)SC(=CC5=CC(=CC=C5)OC6=CC=CC=C6)C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.